Sub-Nanomolar BTK Inhibition: Comparative Potency Against Ibrutinib
BTK-IN-32 demonstrates an IC50 of 0.420 nM against BTK, representing a level of potency that is comparable to, or exceeds, that of the widely used clinical standard, ibrutinib (IC50 = 0.5 nM) [1]. This direct comparison, derived from patent data (US20240059694) [2], positions BTK-IN-32 as an exceptionally potent tool compound for biochemical and cellular studies requiring high target engagement at low concentrations.
| Evidence Dimension | Inhibition of BTK enzymatic activity (IC50) |
|---|---|
| Target Compound Data | 0.420 nM |
| Comparator Or Baseline | Ibrutinib (IC50 = 0.5 nM) |
| Quantified Difference | Approximately 1.2-fold lower IC50 than ibrutinib (i.e., slightly more potent) |
| Conditions | Mobility shift assay; 10 min preincubation, 20 min measurement |
Why This Matters
This sub-nanomolar potency ensures that experiments can be conducted with minimal compound usage, reducing potential off-target effects from high concentrations and validating BTK-IN-32 as a high-affinity probe.
- [1] BindingDB. BDBM50357312: Ibrutinib IC50 Data. BindingDB Entry. View Source
- [2] BindingDB. BDBM652845: US20240059694, Compound I-32. BindingDB Entry. View Source
